

The Toxicological Profile of Gizzerosine in Avian Species: An In-depth Technical Guide

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Compound of Interest

Compound Name: Gizzerosine

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Abstract

Gizzerosine, a potent toxic compound formed during the overheating of fishmeal, poses a significant threat to the poultry industry worldwide. This technical guide provides a comprehensive overview of the toxicological profile of **gizzerosine** in avian species. It delves into the mechanism of action, clinical manifestations, pathological lesions, and dose-dependent toxicity of this compound. Detailed experimental protocols from key studies are presented to aid in future research and the development of mitigation strategies. Furthermore, this guide utilizes structured data presentation and visual diagrams to facilitate a clear understanding of the complex biological processes involved in **gizzerosine** toxicity.

Introduction

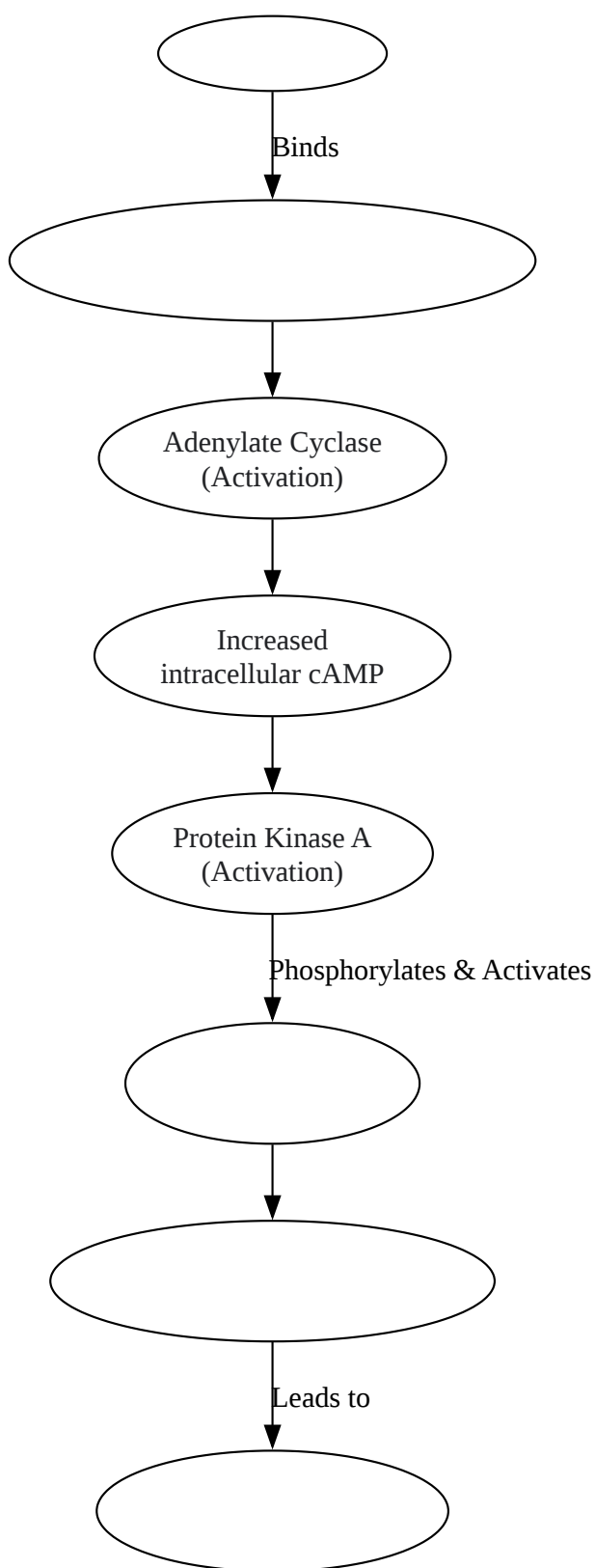
Gizzerosine, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is a histamine derivative that was first isolated from fishmeal that caused "black vomit" disease in chicks.[1][2] Its formation is a result of the Maillard reaction between histidine or histamine and the ϵ -amino group of lysine during the high-temperature processing of fishmeal, particularly when temperatures exceed 130°C.[3][4] The presence of **gizzerosine** in poultry feed is a major cause of gizzard erosion and ulceration (GEU), a condition characterized by damage to the gizzard lining, leading to significant economic losses due to decreased growth rates, poor feed conversion, and increased mortality.[5] This document serves as a technical resource for

researchers and professionals, providing in-depth information on the toxicology of **gizzerosine** in avian species.

Mechanism of Action

The primary pathogenic mechanism of **gizzerosine** is its action as a potent histamine H₂-receptor agonist. It has a significantly higher affinity for these receptors than histamine itself, estimated to be about ten times more potent in stimulating gastric acid secretion.

The binding of **gizzerosine** to histamine H₂-receptors on the parietal cells of the proventriculus triggers a signaling cascade that results in the excessive and sustained secretion of hydrochloric acid (HCl). This hypersecretion of gastric acid overwhelms the natural protective mechanisms of the gizzard, leading to a significant drop in the pH of the gizzard contents. The highly acidic environment chemically burns the koilin layer, the protective lining of the gizzard, causing erosions and, in severe cases, deep ulcerations that can penetrate the underlying muscle tissue and lead to hemorrhaging. The action of **gizzerosine** on H₂-receptors can be blocked by H₂-receptor antagonists such as cimetidine, which has been shown to prevent gizzard erosion induced by **gizzerosine**.



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Clinical Signs and Pathological Lesions

The clinical signs of **gizzerosine** toxicity in avian species are directly related to the severity of gizzard damage and the systemic effects of the toxin.

Clinical Signs:

- "Black Vomit": A characteristic sign where birds regurgitate dark, digested blood and necrotic gizzard lining.
- Inappetence and Anorexia: Pain and discomfort from gizzard lesions lead to a reduction in feed intake.
- Depressed Growth Rate: Poor nutrient absorption and reduced feed intake result in stunted growth.
- Listlessness and Dehydration: General malaise and reduced water intake are common.
- Anemia: Resulting from hemorrhage in the gizzard.
- Increased Mortality: In severe cases, mortality rates can be significant.

Pathological Lesions:

- Gizzard: The primary target organ. Lesions range from discoloration and mild erosion of the koilin layer to severe ulcerations, hemorrhages, and perforation of the gizzard wall. The gizzard lining may appear thickened, soft, and lighter in color in the early stages.
- Proventriculus: May show edema of the lamina propria.
- Duodenum: Severe inflammation with necrosis and vacuolization of the lamina propria have been observed.
- Liver and Kidneys: Mild congestion and reversible degenerative changes are often noted.
- Other Organs: Histopathological changes, including vascular lesions (thickening and hyalinization of blood vessel walls, perivascular edema) have been reported in the lungs, brain, and spleen. Parenchymatous, hydropic, and vacuolar degeneration, likely due to

hypoxia, can be found in various tissues. Pancreatic necrosis has also been suggested as a direct toxic effect of **gizzerosine**.

Quantitative Toxicology

The toxicity of **gizzerosine** is dose-dependent. Several studies have investigated the relationship between **gizzerosine** concentration in feed and the severity of clinical signs and lesions.

Parameter	Gizzerosine Concentration (in feed)	Observed Effects	Species	Reference
Gizzard Erosion	0.15 mg/kg	Apparent dose-dependent increase in gizzard erosions observed.	Chickens	
Gizzard Erosion	0.65 ppm (unheated fish meal)	Mild gizzard lesions.	Broiler Chicks	
Gizzard Erosion	1.15 ppm (heated fish meal)	Slight to severe cuticle erosions in the gizzard and proventriculus.	Broiler Chicks	
Growth Rate	1.0 ppm	Growth rate declined.	Male Broiler Chicks	
Mortality	0.8 ppm	First mortality appeared.	Male Broiler Chicks	
Mortality	2.0 ppm	First mortality occurred in a short-term study.	Male Broiler Chicks	
Severe Gizzard Erosion	2.2 ppm (purified natural)	Severe gizzard erosion (score 12) within 7 days.	Chicks	
Severe Gizzard Erosion	6.25 ppm (synthetic racemic)	Severe gizzard erosion in >80% of chicks within a week.	Chicks	

Recommended Max. Level	< 0.4 ppm (L- form)	Suggested safe concentration in practical diets.	Broiler Chicks	
Parameter	Gizzerosine Dose (oral gavage)	Observed Effects	Species	Reference
Histopathological Lesions	2.5, 5, 7.5, and 10 mg/kg b.w. daily for 3 weeks	Gross changes on gizzards, mild congestion and degenerative changes in liver and kidneys. Blood vessel lesions in lungs, brain, and spleen. Severe inflammation and necrosis in the duodenum.	Laying Hens	

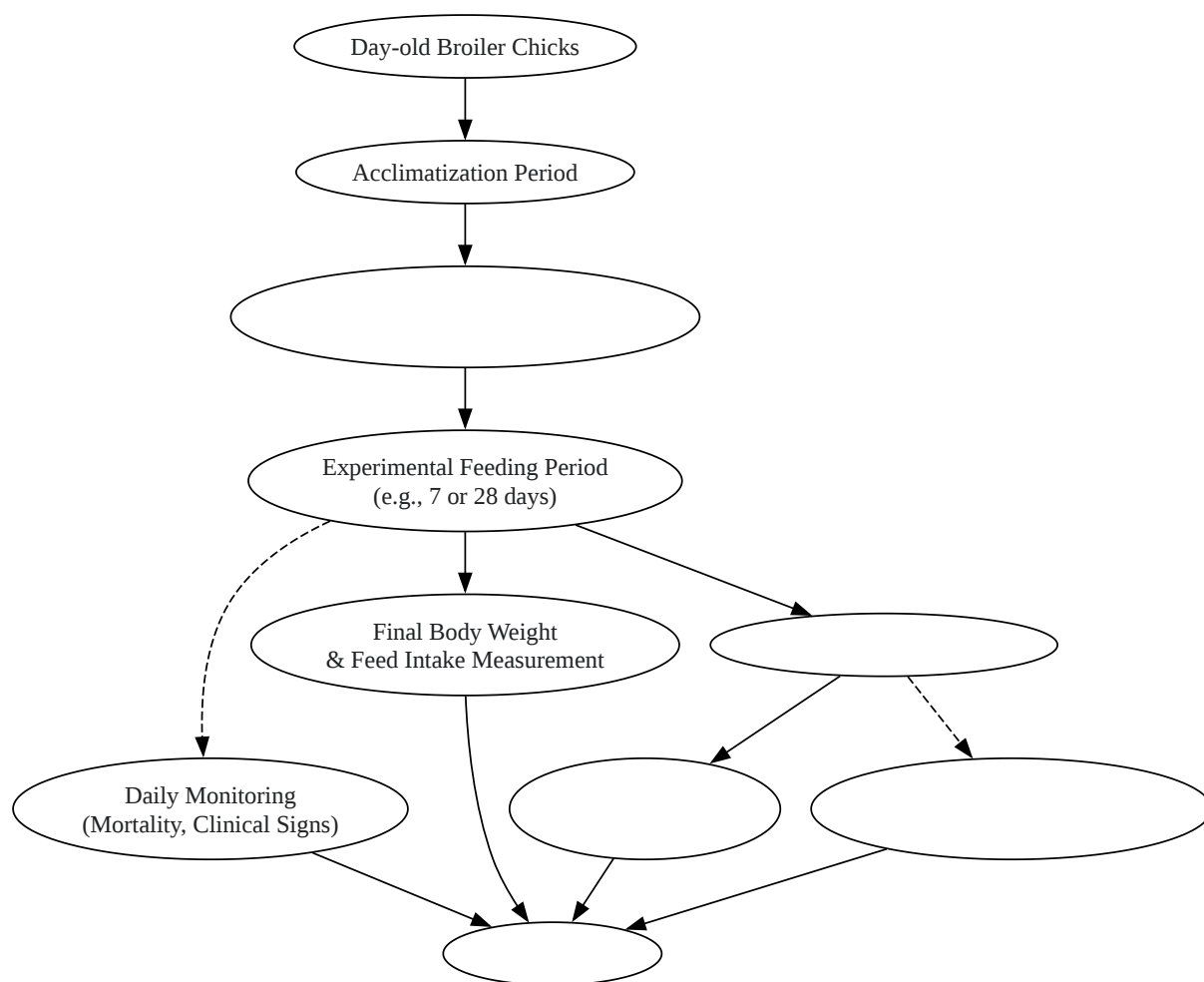
Experimental Protocols

Detailed methodologies are crucial for the accurate study of **gizzerosine** toxicity. Below are synthesized protocols based on cited literature.

Gizzerosine Induction of Gizzard Erosion in Broiler Chicks

- Objective: To determine the dose-dependent effects of synthetic **gizzerosine** on growth, mortality, and gizzard erosion.
- Animal Model: Day-old or 4-day-old male broiler chicks.

- Housing: Housed in environmentally controlled battery brooders with ad libitum access to feed and water.
- Experimental Diets: A basal diet (e.g., corn-soybean meal based) is formulated to be low in fishmeal. Synthetic DL-**gizzerosine** is added to the basal diet at various concentrations (e.g., 0 to 18 ppm for short-term studies; 0 to 1 ppm for long-term studies).
- Experimental Duration: Short-term studies may last for 7 days, while long-term studies can extend to 28 days.
- Data Collection:
 - Body Weight and Feed Intake: Measured at the beginning and end of the experimental period to calculate weight gain and feed conversion ratio.
 - Mortality: Recorded daily.
 - Gizzard Scoring: At the end of the experiment, birds are euthanized, and gizzards are excised. The koilin layer is removed, and the mucosal surface is scored for erosions and ulcerations. A scoring system (e.g., 0 = no lesions, 1 = mild erosion, 2 = moderate erosion, 3 = severe erosion with hemorrhage) is used.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effects of different **gizzerosine** concentrations.



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Histopathological Examination of Gizzerosine-Treated Birds

- Objective: To investigate the microscopic changes in various organs following **gizzerosine** administration.
- Animal Model: Broiler chicks or laying hens.
- Treatment: Birds are administered **gizzerosine** either in the feed or via daily oral gavage for a specified period (e.g., 5 days for broilers, 21 days for hens).
- Tissue Sampling: At predetermined time points, birds are euthanized. Samples of the gizzard, proventriculus, duodenum, jejunum, ileum, cecum, liver, kidneys, spleen, heart, lungs, pancreas, and brain are collected.
- Tissue Processing:
 - Tissues are fixed in 10% neutral buffered formalin.
 - Fixed tissues are processed through graded alcohols and xylene and embedded in paraffin wax.
 - Sections (e.g., 4-5 μ m) are cut and mounted on glass slides.
- Staining: Slides are stained with hematoxylin and eosin (H&E) for general morphology. Special stains like Periodic acid-Schiff (PAS) may be used to visualize specific structures.
- Microscopic Examination: Stained sections are examined under a light microscope to identify and characterize pathological changes such as inflammation, necrosis, degeneration, and cellular infiltration.

Conclusion

Gizzerosine remains a significant toxicological concern in the poultry industry. Its primary mechanism of action as a potent histamine H₂-receptor agonist, leading to excessive gastric acid secretion and subsequent gizzard erosion and ulceration, is well-established. The dose-dependent nature of its toxicity highlights the importance of controlling its formation during fishmeal processing. This guide provides a consolidated resource of the current knowledge on the toxicological profile of **gizzerosine** in avian species, offering valuable data and methodologies for researchers and professionals working towards ensuring poultry health and

feed safety. Future research could focus on developing more rapid and sensitive detection methods for **gizzerosine** in feed and exploring novel therapeutic or feed-additive strategies to counteract its toxic effects.

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